Fmoc-cycloleucine

Übersicht

Beschreibung

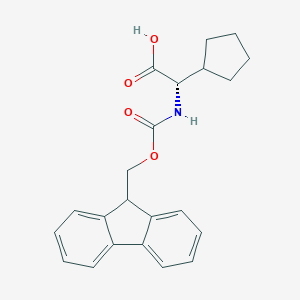

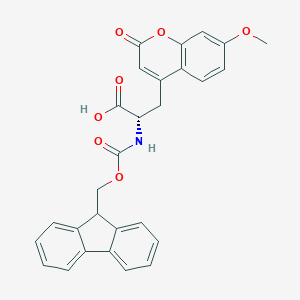

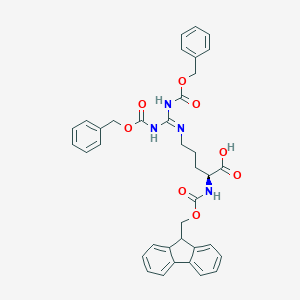

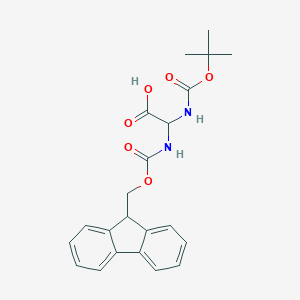

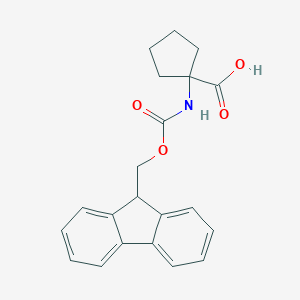

Fmoc-cycloleucine is a reagent used in the development of selective inhibitors of nuclear hormone receptors . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

Fmoc-cycloleucine is synthesized using FMOC-Cl (9-fluorenyl methyl chloroformate), a versatile reagent widely used for the protection of amino groups in organic synthesis, particularly in peptide chemistry . The protection of amine groups is a crucial step in various organic reactions to prevent undesired side reactions and enable selective functionalization at other reactive sites .

Molecular Structure Analysis

Fmoc-dipeptides have been studied for their supramolecular assembly structure . Additionally, Fmoc-FV exhibited a stiffer hydrogel at pH 7.4 (G’ = 12–26 kPa) than pH 8.5 (G’ = 0.0003–3.5 Pa), confirming the stable gel-like structure with an entangled fibrillar network .

Chemical Reactions Analysis

The fluorenyl group is highly fluorescent, and certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .

Physical And Chemical Properties Analysis

Fmoc-cycloleucine has a molecular weight of 351.4 g/mol . The Fmoc group is stable under a wide range of reaction conditions, allowing for subsequent synthetic manipulations .

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Brain Injury

- Neuroprotection in Mature and Immature Brain : Fmoc-L-leucine, a ligand of PPARgamma, demonstrates neuroprotective properties in both adult and immature brain models. In adult mice with magnesium deficiency, Fmoc-L-leucine protected against audiogenic seizures, an effect mitigated by the PPARgamma antagonist GW9662. It also showed neuroprotection against cerebral ibotenate toxicity in neonatal brain injury models, significantly reducing the size of lesions in grey matter. These findings suggest the potential of targeting PPARs for protecting immature brains without the toxic effects seen with classic adult brain protectants (Maurois et al., 2008).

Tissue Engineering and Stem Cell Proliferation

- Scaffolds for Proliferation and Differentiation of Mesenchymal Stem Cells : Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-arginine-glycine-aspartate (Fmoc-RGD) peptides form a 3D network of supramolecular hydrogel, providing a nanofibrous network for cell attachment. Mesenchymal stem cells (MSCs) in this hydrogel show increased proliferation and survival. Moreover, MSCs encapsulated in this hydrogel demonstrate the ability to undergo osteogenic, adipogenic, and chondrogenic differentiation in vitro and in vivo, making these nanofibers suitable for musculoskeletal tissue engineering (Wang et al., 2017).

Drug Delivery System

- Drug Delivery to Bone Using Acidic Oligopeptide : Fmoc-conjugated oligopeptides show potential as a drug delivery system, particularly to the bone. Fmoc-D-Asp oligopeptides, for example, selectively target bone tissue. A synthesized compound, estradiol-17β-succinate-(L-Asp)6 (E2-(L-Asp)6), distributed selectively in bone and effectively prevented osteoporosis-related bone loss without affecting the uterine weight, suggesting that acidic oligopeptide-based drug delivery systems can be effective in targeting specific tissues or organs, potentially minimizing side effects (Sekido et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

Eigenschaften

IUPAC Name |

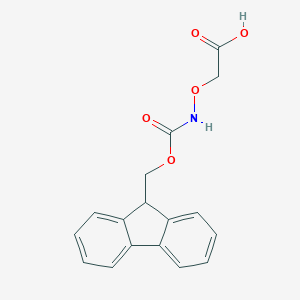

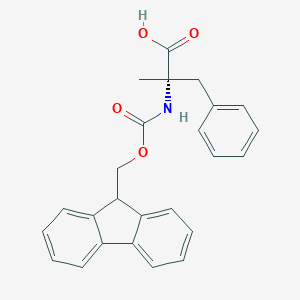

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECZEINPZOFWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359656 | |

| Record name | Fmoc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-cycloleucine | |

CAS RN |

117322-30-2 | |

| Record name | Fmoc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(9-Fluorenylmethyloxycarbonyl)amino-1-cyclopentane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.